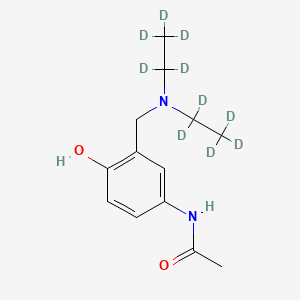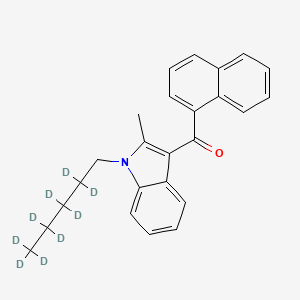![molecular formula C9H8BrF3N2O B587198 N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide CAS No. 157554-73-9](/img/structure/B587198.png)
N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide is an organic compound with significant interest in various fields of scientific research This compound features a trifluoromethyl group, which is known for its unique chemical properties and biological activities
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with various enzymes involved in drug metabolism, such as cytochrome p450 enzymes .
Mode of Action
It’s known that the trifluoromethyl group in organic compounds can significantly impact their chemical reactivity and biological activity . The bromine atom in the compound may also play a role in its reactivity, possibly through electrophilic aromatic substitution .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis and biochemical evaluation of inhibitors of certain biochemical pathways .
Pharmacokinetics
The compound is expected to have high gi absorption and is likely bbb permeant . It is not a P-gp substrate and has a moderate Log Kp (skin permeation) of -5.67 cm/s . The compound’s lipophilicity is indicated by an iLOGP of 1.83 .
Result of Action
Similar compounds have been known to have anti-inflammatory and antitumor effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s chemical shift dispersion is sensitive to changes in the local dielectric and magnetic shielding environment . Moreover, the compound’s reactivity and stability may be influenced by factors such as temperature and light exposure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Bromination: Bromine is introduced to the aromatic ring.
Acetylation: Finally, the amino group is acetylated to form the acetamide.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using similar steps but optimized for higher yields and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide can undergo various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the trifluoromethyl group, the compound can participate in electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like hydrogen gas can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aniline derivative, while oxidation of the amino group can produce a nitro compound.
Applications De Recherche Scientifique
N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Its potential therapeutic properties are explored in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound is used in the development of agrochemicals and materials with specialized properties
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-bromobenzotrifluoride
- 4-Bromo-2-(trifluoromethyl)aniline
- 3-Amino-5-bromobenzotrifluoride
Uniqueness
N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]-acetamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
N-[2-amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrF3N2O/c1-4(16)15-8-2-5(9(11,12)13)6(10)3-7(8)14/h2-3H,14H2,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFIUMYQUMQVNO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90678893 |
Source


|
| Record name | N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157554-73-9 |
Source


|
| Record name | N-[2-Amino-4-bromo-5-(trifluoromethyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90678893 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)



![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)




